molecular formula C21H19FN2O4 B2807564 1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-51-7

1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide

Cat. No. B2807564
CAS RN: 868678-51-7
M. Wt: 382.391
InChI Key: IFRNPCKLXAVQSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Kinase Inhibitor Development

One significant area of research involving derivatives of the compound is the development of selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Such compounds have shown promising results in preclinical models for treating cancers driven by the Met kinase pathway. One particular derivative demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration and has advanced into phase I clinical trials due to its excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Synthetic Methodologies

Research has also focused on developing efficient synthetic methodologies for related compounds. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a core moiety in potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonists, highlights the importance of these derivatives in synthesizing complex molecules with potential therapeutic applications (Hirokawa et al., 2000).

properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-14-5-10-19(27-2)18(12-14)23-20(25)17-4-3-11-24(21(17)26)28-13-15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRNPCKLXAVQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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